Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate
Description
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 3-position and a chloromethyl substituent at the 5-position of the pyridine ring. The chloromethyl group acts as a reactive handle for further functionalization, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its tert-butyl carbamate moiety enhances stability and modulates solubility, balancing lipophilicity for synthetic utility .
Properties
IUPAC Name |
tert-butyl N-[5-(chloromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOBVBFJIZKLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate typically involves the reaction of 5-(chloromethyl)pyridine-3-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different products with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the modulation of biological pathways. The pyridine ring structure also plays a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
The reactivity and applications of pyridine carbamates are highly dependent on substituent identity and position. Below is a comparative analysis of key analogs:
Key Observations:
- Chloromethyl vs. Methoxy : The chloromethyl group in the target compound enables SN2 reactions, whereas methoxy derivatives (e.g., tert-butyl 5-methoxypyridin-3-ylcarbamate) are electron-donating, favoring electrophilic aromatic substitution but limiting direct nucleophilic reactivity .
- Trifluoromethyl and Chloro Combinations : The trifluoromethyl group in tert-butyl 6-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
- Hydroxy and Methoxy Synergy: tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate exhibits dual hydrogen-bond donor/acceptor properties, useful in asymmetric catalysis (e.g., Scheme 21 in ) .
Physicochemical Properties
| Property | Target Compound | tert-Butyl 5-methoxypyridin-3-ylcarbamate | tert-Butyl 6-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate |
|---|---|---|---|
| Solubility (Polarity) | Moderate (chloromethyl) | High (methoxy) | Low (trifluoromethyl) |
| Stability | Stable (tert-butyl carbamate) | Stable | Enhanced (trifluoromethyl) |
| Reactivity | High (SN2-active) | Low | Moderate (electrophilic) |
Biological Activity
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 244.70 g/mol. Its structure includes:
- A tert-butyl group, which enhances lipophilicity.
- A chloromethyl substituent that facilitates nucleophilic substitution reactions.
- A pyridine ring , which is known for its role in various biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. This mechanism is particularly relevant in the context of developing therapeutic agents targeting enzyme-related diseases.
- Protein-Ligand Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic amino acids, enhancing the binding affinity to biological targets.
Biological Activity and Research Findings
Research has highlighted several aspects of the biological activity of this compound:
-
Enzyme Inhibition Studies :
- This compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can effectively inhibit specific enzymes involved in disease pathways by forming covalent bonds with active site residues.
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, making it a candidate for further exploration in drug development against bacterial infections.
-
Synthesis and Derivative Development :
- The compound serves as an intermediate for synthesizing more complex molecules, which may possess enhanced biological activities. Research indicates that modifications to the chloromethyl or pyridine components can lead to compounds with improved efficacy against various biological targets.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Effective against specific enzymes; covalent bond formation observed | |
| Antimicrobial | Exhibits potential antimicrobial properties | |
| Structural Modifications | Variations enhance binding affinity and activity |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The results indicated significant inhibition at micromolar concentrations, highlighting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
In vitro tests were conducted using bacterial strains to assess the antimicrobial efficacy of derivatives based on this compound. Results showed that certain derivatives significantly reduced bacterial growth, suggesting a promising avenue for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
